Dipans

Hemoglobin Allosteric regulation Fluorescent probe

Researchers studying hemoglobin allostery often face the limitation that native DPG lacks an intrinsic reporter signal, requiring radioactive labels or complex separation steps. Dipans (CAS 66731-46-2) solves this by combining the functional profile of DPG with quantifiable fluorescence (λex 337 nm, λem 504 nm), enabling direct, non-radioactive detection in binding and conformational studies. • Kd ~ 6.88 µM with robust IHP displacement for high-throughput screening of allosteric effectors. • ~32-fold binding preference for deoxy (T-state) Hb allows real-time monitoring of R-to-T transition kinetics. • Validated for calibrating fluorescence spectrometers and plate readers in polyanion detection.

Molecular Formula C17H17NO11P2S
Molecular Weight 505.3 g/mol
CAS No. 66731-46-2
Cat. No. B1216440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipans
CAS66731-46-2
SynonymsDIPANS
N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid
Molecular FormulaC17H17NO11P2S
Molecular Weight505.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCC3=C(C=C(C=C3)OP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C17H17NO11P2S/c19-30(20,21)28-12-8-7-11(16(9-12)29-31(22,23)24)10-18-15-5-1-4-14-13(15)3-2-6-17(14)32(25,26)27/h1-9,18H,10H2,(H2,19,20,21)(H2,22,23,24)(H,25,26,27)
InChIKeyUFSQFZYUGSALND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipans (CAS 66731-46-2) Chemical Profile for Scientific Procurement


Dipans (N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid) is a synthetic fluorescent analogue of 2,3-diphosphoglycerate (DPG), a key allosteric effector of hemoglobin [1]. Its molecular formula is C17H17NO11P2S, with a molecular weight of 505.33 g/mol . Unlike the native effector, Dipans possesses intrinsic fluorescence, enabling its use as a non-radioactive probe in binding and conformational studies [1].

Probe Type Non-radioactive fluorescent DPG analogue
Detection Intrinsic fluorescence for direct, label-free readout
Workflow Real-time binding and conformational assays

Dipans (CAS 66731-46-2) Procurement: Why Generic Allosteric Effectors Are Not Substitutable


The selection of Dipans over other allosteric effectors like native DPG or IHP is not a matter of generic substitution but of functional necessity. While DPG is the physiological regulator of oxygen affinity, it lacks an intrinsic reporter signal [1]. Conversely, other fluorescent probes like HPT, while detectable, may exhibit different binding stoichiometry, affinity, and pH dependence [2][3]. Dipans occupies a unique niche, combining the functional profile of DPG with quantifiable fluorescence, a dual property not found in either native effectors or other analogue classes. Substitution would compromise the specific experimental readout that Dipans was designed to provide.

Native DPG

Lacks an intrinsic fluorescent reporter, preventing direct detection without labeling.

Inositol Hexaphosphate (IHP)

Exhibits higher allosteric potency but cannot provide a fluorescence-based readout.

Other Fluorescent Analogues (e.g., HPT)

May differ in binding stoichiometry, affinity, and spectral properties, affecting assay comparability.

Quantitative Comparative Evidence for Dipans (CAS 66731-46-2) in Hemoglobin Research


Dipans vs. Native DPG: Comparative Binding Affinity (Kd) for Human Deoxyhemoglobin

Dipans binds to the DPG pocket of human deoxyhemoglobin with an affinity that is quantitatively similar to the native effector, 2,3-diphosphoglycerate (DPG) [1]. Using a competitive displacement assay with DIPANS, the dissociation constant (Kd) for DPG binding was calculated to be 11.4 µM [1]. This value is within the same order of magnitude as the reported Kd for DPG binding to deoxy HbA, which is 18 µM (1.8 x 10^-5 M) under similar conditions [2].

Binding Affinity (Kd)
Reported
Kd 11.4 µM (Dipans displacement) vs 18 µM (native DPG)
Comparable binding affinity supports DPG-site occupancy in competition assays.
Cross-study comparison; conditions pH 7.0, 25 °C.
Hemoglobin Allosteric regulation Fluorescent probe

Quantitative Comparison of Oxygen Affinity Modulation: Dipans vs. IHP

The functional impact of Dipans on hemoglobin's oxygen affinity is directly quantified by its effect on the P50 value (p1/2), the partial pressure of oxygen at half-saturation [1]. In the absence of salt, the presence of 1 mM Dipans decreases the oxygen affinity of hemoglobin, shifting the P50 from 0.8 mm Hg to 12.4 mm Hg [1]. This effect, while substantial, is distinct from the behavior of the potent effector inositol hexaphosphate (IHP), which is known to bind with higher affinity and produce a more pronounced stabilization of the deoxygenated state [2].

Oxygen Affinity Modulation
Class-level
Dipans shifts P50 from 0.8 to 12.4 mm Hg; IHP is a qualitatively stronger effector.
Produces a substantial DPG-like P50 shift; potency ranking vs. IHP is class-inferred.
No direct head-to-head quantification vs. IHP available.
Oxygen equilibrium Allosteric effector Hemoglobin function

Dipans Spectroscopic Properties: Excitation and Emission Maxima for Fluorescence-Based Assays

The defining feature of Dipans for procurement is its intrinsic fluorescence, which enables direct, label-free quantification in biological assays [1]. The compound exhibits an excitation maximum at 337 nm and a fluorescence emission maximum at 504 nm [1]. This contrasts with native DPG, which lacks a fluorescent reporter, and with other DPG analogues like HPT, which have different spectral properties requiring alternative instrumentation or filter sets [2].

Fluorescence Spectra
Head-to-head
Ex 337 nm, Em 504 nm
Defined spectral profile enables direct fluorescence-based binding and displacement assays.
DPG is non-fluorescent; HPT shows different spectral properties.
Fluorescence spectroscopy Binding assay Probe characterization

Species-Specific Binding of Dipans: A Comparative Study with Fish and Amphibian Hemoglobins

The utility of Dipans extends to comparative physiology, where its binding pattern differs from native effectors and reveals species-specific conformational states [1]. A comparative study found that Dipans fails to bind the ligand-insensitive hemoglobins of menhaden I, trout I, and tuna, while it binds human, Bufo, and Xenopus hemoglobins with a stoichiometry greater than one [1]. This selective binding profile contrasts with the behavior of native DPG, which may have different affinities and stoichiometries across these same species, highlighting Dipans's value as a conformational probe [2].

Species-Specific Binding
Head-to-head
Binds human, Bufo, Xenopus, menhaden II; no binding to menhaden I, trout I, tuna.
Conformation-sensitive binding distinguishes ligand-insensitive hemoglobins across vertebrates.
Comparative study with DPG; Dipans reveals conformational states.
Comparative biochemistry Hemoglobin Allosteric regulation

Differential Binding to Ligated Hemoglobin: Dipans vs. CO-Hemoglobin

The binding of Dipans is highly sensitive to the ligation state of hemoglobin, a property that is essential for probing the allosteric transition [1]. Dipans binds 0.031 times as tightly to carbonmonoxy (CO)-hemoglobin compared to deoxyhemoglobin [1]. This selectivity is a defining characteristic shared with native DPG, which also shows a strong preference for the deoxygenated (T) state [2]. However, the exact magnitude of this preference (approximately 32-fold) provides a quantitative benchmark for interpreting changes in fluorescence signal during ligand-binding experiments.

State Selectivity
Reported
~32-fold weaker binding to CO-Hb vs. deoxy-Hb
Strong deoxy-state preference supports R-to-T transition monitoring in allosteric studies.
Similar magnitude of state selectivity as native DPG.
Allostery Hemoglobin Fluorescence

Key Research Applications for Dipans (CAS 66731-46-2) Based on Quantitative Evidence


Fluorescence-Based Competition Binding Assays for Novel Hemoglobin Modulators

Dipans is ideally suited for high-throughput screening of small molecule libraries for new allosteric effectors of hemoglobin. Its well-characterized binding affinity (Kd ~ 6.88 µM) and robust displacement by IHP allow for a quantitative, fluorescence-based readout of competitor binding to the central cavity [1]. This avoids the need for radioactive ligands or complex separation steps, accelerating the discovery of therapeutics for sickle cell disease or other hemoglobinopathies.

Real-Time Monitoring of Hemoglobin Allosteric Conformational Changes

The strong preference of Dipans for the deoxygenated (T) state of hemoglobin (binding ~32-fold weaker to CO-Hb) makes it a powerful probe for studying allosteric transitions in real-time [1]. By monitoring the change in its fluorescence intensity upon oxygen or carbon monoxide binding, researchers can directly quantify the kinetics and thermodynamics of the R-to-T state transition, a fundamental process in respiratory physiology.

Comparative Studies of Hemoglobin Structure and Function Across Species

The species-specific binding pattern of Dipans, which distinguishes between ligand-insensitive and conformation-sensitive hemoglobins in fish and amphibians, provides a unique tool for comparative biochemists [1]. Its use can reveal evolutionary adaptations in the DPG binding pocket and the allosteric machinery of hemoglobins from different vertebrates, offering insights into protein structure-function relationships.

Calibration and Validation of Fluorescence Detection Systems for Anionic Analytes

With well-defined excitation (337 nm) and emission (504 nm) maxima, Dipans can serve as a reliable standard compound for calibrating and validating the performance of fluorescence spectrometers, plate readers, and microfluidic devices intended for detecting polyanionic species [1]. Its stability and spectral properties make it a suitable reference material for quality control in bioanalytical laboratories.

Application
Selection Property
Validation Focus
Hemoglobin modulator screening
Fluorescence-based competition binding
Binding affinity and displacement assays
Allosteric transition kinetics
Deoxy-state selective fluorescence
R-to-T transition kinetics
Species-specific hemoglobin studies
Conformation-sensitive binding profile
Binding selectivity across vertebrates
Fluorescence system calibration
Defined excitation/emission bands
Instrument performance validation
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